Isobutyl xanthate

Description

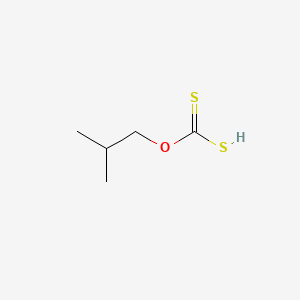

Structure

2D Structure

3D Structure

Properties

CAS No. |

6791-12-4 |

|---|---|

Molecular Formula |

C5H10OS2 |

Molecular Weight |

150.3 g/mol |

IUPAC Name |

2-methylpropoxymethanedithioic acid |

InChI |

InChI=1S/C5H10OS2/c1-4(2)3-6-5(7)8/h4H,3H2,1-2H3,(H,7,8) |

InChI Key |

KOVPITHBHSZRLT-UHFFFAOYSA-N |

SMILES |

CC(C)COC(=S)S |

Canonical SMILES |

CC(C)COC(=S)S |

Related CAS |

13001-46-2 (potassium salt) 25306-75-6 (hydrochloride salt) |

Synonyms |

isobutyl xanthate isobutyl xanthate, chromium (3+) salt isobutyl xanthate, cobalt (3+) salt isobutyl xanthate, iron (3+) salt isobutyl xanthate, lead (2+) salt isobutyl xanthate, potassium salt isobutyl xanthate, sodium salt isobutyl xanthate, zinc salt |

Origin of Product |

United States |

Synthetic Pathways and Derivatization Strategies for Isobutyl Xanthate

Fundamental Chemical Reactions in Isobutyl Xanthate Synthesis

The primary reaction involves the formation of a sodium alkoxide from isobutyl alcohol and sodium hydroxide (B78521), which then undergoes nucleophilic attack on carbon disulfide. In the synthesis process, isobutyl alcohol first reacts with sodium hydroxide to create sodium isobutoxide on the surface of the solid sodium hydroxide. proquest.com This intermediate then reacts with carbon disulfide to yield the final product, sodium this compound. proquest.com

Reaction Kinetics and Thermodynamic Considerations

The synthesis of xanthates is an exothermic process, releasing a significant amount of heat that must be managed to prevent side reactions and ensure product stability. sci-hub.se In solvent-based systems, the presence of a solvent like carbon disulfide helps to disperse this heat, allowing for better temperature control and limiting the formation of by-products that can arise from local overheating. sci-hub.se

The kinetics of the xanthation reaction, particularly in a solvent medium using solid sodium hydroxide, can be described by the shrinking-core model for non-catalytic fluid-solid reactions. sci-hub.se Studies have determined that the rate of this reaction is controlled by the diffusion through the product layer. researchgate.net The apparent activation energy for the synthesis of sodium this compound (SIBX) in a carbon disulfide solvent system has been calculated to be 15 kJ∙mol⁻¹. researchgate.net This relatively moderate process allows for effective heat removal, making the synthesis isothermal. sci-hub.se

Influence of Reactant Stoichiometry and Impurity Profiles

The molar ratio of the reactants is a critical factor influencing the yield and purity of the final product. Unwanted side reactions can produce a variety of impurities, which not only lower the yield but can also negatively impact the stability of the xanthate and result in an unpleasant odor. sci-hub.se

Optimized stoichiometric ratios have been identified to maximize product yield and purity. For instance, in a phase-transfer-catalyzed synthesis, a material ratio of n[(CH₃)₂CHCH₂OH]:n(NaOH):n(CS₂) = 1:1:1.10 was found to be optimal. proquest.comresearchgate.net In solvent-based methods without phase transfer catalysts, increasing the molar ratio of the solvent (carbon disulfide) to the reactants up to 4:1 significantly improves the SIBX yield. sci-hub.se

Common impurities are often generated from side reactions, especially at elevated temperatures. sci-hub.se The traditional "kneader approach" for xanthate production is particularly susceptible to generating impurities due to poor heat and mass transfer, which can lead to localized overheating. sci-hub.segoogle.com In contrast, using a solvent like excess carbon disulfide improves thermal dispersion, limits the formation of by-products, and results in a product with higher purity. sci-hub.seresearchgate.net

Advanced Synthetic Methodologies

To overcome the limitations of traditional synthesis methods, such as long reaction times, low yields, and environmental concerns, advanced methodologies have been developed. researchgate.netmdpi.com One of the most effective is the use of phase transfer catalysis.

Phase Transfer Catalysis in this compound Production

Phase transfer catalysis (PTC) has been successfully employed to enhance the synthesis of sodium this compound. mdpi.com This technique is particularly useful in the solid-liquid phase reaction between sodium hydroxide and the alcohol/carbon disulfide mixture, accelerating the reaction and improving efficiency. researchgate.net The addition of a phase transfer catalyst can lead to higher product yields and purity in shorter reaction times compared to non-catalyzed processes. proquest.com

Selection and Optimization of Catalytic Systems

The choice of the phase transfer catalyst is crucial for the reaction's success. Several quaternary ammonium salts have been studied for the synthesis of sodium this compound, including cetyltrimethylammonium bromide (CTAB), cetyltrimethylammonium chloride (CTAC), tetrabutylammonium bromide (TBAB), and tetrabutylammonium chloride (TBAC). proquest.commdpi.com

Research has shown that TBAC is a particularly effective catalyst for this synthesis. mdpi.com Orthogonal experiments have been used to determine the optimal process conditions for the TBAC-catalyzed synthesis. The key influencing factors were found to be reaction temperature, solvent volume, rotating speed, and the material ratio. proquest.com The optimized conditions resulted in a product yield of up to 86.66% and a purity of 82.56%. proquest.commdpi.com

Optimized Conditions for TBAC-Catalyzed SIBX Synthesis

| Parameter | Optimal Value |

|---|---|

| Catalyst | Tetrabutylammonium chloride (TBAC) |

| Catalyst Dosage | 3.0% of isobutyl alcohol mass |

| Reaction Temperature | 35 °C |

| Solvent | Dichloromethane |

| Solvent Volume | 3.5 times the volume of isobutyl alcohol |

| Reactant Molar Ratio | n(alcohol):n(NaOH):n(CS₂) = 1:1:1.10 |

| Reaction Time | 4 hours |

| Rotating Speed | 180 rpm |

Data sourced from Minerals journal article. proquest.comresearchgate.net

Interfacial Phenomena in Catalyzed Synthesis

The phase transfer catalyst facilitates the transfer of the isobutoxide anion ((CH₃)₂CHCH₂O⁻) from the solid surface into the liquid organic phase. researchgate.net At the interface, the catalyst's cation exchanges with the sodium ion, forming an ion pair with the isobutoxide anion. This ion pair is soluble in the organic phase, effectively transporting the reactive anion into the solution where it can readily collide and react with carbon disulfide. researchgate.net This mechanism greatly increases the nucleophilic reaction rate and accelerates the entire synthesis process. researchgate.net

Solvent Engineering in this compound Synthesis

Evaluation of Reaction Media Effects

The synthesis of this compound involves the reaction of isobutyl alcohol, an alkali hydroxide (like sodium hydroxide), and carbon disulfide. camachem.com The reaction medium plays a crucial role in mass and heat transfer, which are vital for achieving high yield and purity.

Studies have compared several organic solvents for the synthesis of SIBX. In one comparative analysis, carbon disulfide, dichloromethane, petroleum ether, acetone, and water were evaluated as reaction media. The results indicated that using carbon disulfide as the solvent led to a higher yield and better purity of the final product. researchgate.net The presence of a solvent facilitates better thermal dispersion, which is important as the formation of xanthates is an exothermic process. A large amount of solvent helps to dissipate heat, preventing local overheating that can lead to the formation of by-products and reduce product yield. sci-hub.se

In a different approach, dichloromethane was used as the solvent in a process employing a phase transfer catalyst such as tetrabutylammonium chloride (TBAC). mdpi.comresearchgate.net This method aims to overcome the challenges of low yield and long reaction times often associated with traditional production methods. mdpi.comresearchgate.net The use of a solvent enhances mass transfer at the solid-liquid interface, as solid caustic soda is typically insoluble in many organic solvents. sci-hub.se

Table 1: Comparison of Different Solvents in Sodium this compound (SIBX) Synthesis

| Solvent | Role | Reported Purity | Reported Yield | Reference |

|---|---|---|---|---|

| Carbon Disulfide | Reactant & Solvent | >90% | >95% | researchgate.net |

| Dichloromethane | Solvent | 82.56% | 86.66% | mdpi.comresearchgate.net |

| Petroleum Ether | Solvent | Lower than CS₂ | Lower than CS₂ | researchgate.net |

| Acetone | Solvent | Lower than CS₂ | Lower than CS₂ | researchgate.net |

| Water | Solvent | Lower than CS₂ | Lower than CS₂ | researchgate.net |

Autogenous Solvent Utilization Approaches

An effective and innovative approach to solvent engineering is the use of one of the reactants in excess to act as the solvent for the reaction. In the synthesis of this compound, carbon disulfide (CS₂) can serve as both a key reactant and the reaction medium. researchgate.net This method is considered an autogenous solvent approach.

Process Intensification and Scale-Up Investigations

Translating laboratory synthesis of this compound to industrial production requires careful consideration of reactor design, process optimization, and scalability. Research in this area focuses on moving from traditional, less efficient methods to more intensified and controlled processes.

Bench-Scale Reactor Design and Performance

Bench-scale studies are crucial for understanding reaction kinetics and thermal behavior before scaling up. For this compound synthesis, reaction calorimeters are valuable tools. A 2 L reaction calorimeter (RC1e) has been used to monitor the thermal behavior of the synthesis process under optimal conditions. researchgate.net Such bench-scale reactors allow for the precise control and monitoring of parameters like temperature, agitation speed, and reactant addition rates.

The data gathered from these systems are essential for modeling the reaction process. For instance, in a solvent-based system, the xanthation reaction occurs at the solid-liquid interface. The shrinking-core model is often used to describe the kinetics of such non-catalytic fluid-solid reactions. sci-hub.se Insights from these bench-scale investigations inform the design of larger, more efficient reactors by identifying optimal operating conditions and potential safety considerations related to the reaction's exothermicity. researchgate.netsci-hub.se Traditional industrial reactors, known as "malaxers" or kneading machines, often suffer from poor mixing and heat transfer, leading to lower yields (around 90%) and purities (84%). sci-hub.semdpi.com Bench-scale studies on solvent-based systems demonstrate a path to overcoming these limitations. researchgate.net

Pilot-Plant Studies and Process Optimization

Pilot-plant studies represent the intermediate step between laboratory research and full-scale industrial production, allowing for process validation and optimization in a larger-scale environment. asee.org For this compound synthesis, a pilot-plant process was successfully conducted in a 4000 L stainless-steel-jacketed reactor. researchgate.net This study validated the optimal conditions identified during laboratory and bench-scale experiments. sci-hub.se

The pilot-plant results demonstrated the superiority of the autogenous solvent method over traditional approaches. Production using excess carbon disulfide as the solvent achieved an excellent yield of over 95% and a purity exceeding 90%. researchgate.net This is a significant improvement compared to the conventional kneader approach, which typically provides sodium this compound in approximately 91% yield and 84% purity. researchgate.netsci-hub.se The success of the pilot-scale operation confirms that the solvent-based process is a promising and effective approach for the clean and efficient production of xanthates. researchgate.net

Table 2: Performance Comparison of SIBX Synthesis Methods at Different Scales

| Synthesis Method | Scale | Reported Yield | Reported Purity | Reference |

|---|---|---|---|---|

| Traditional Kneading | Industrial | ~91% | ~84% | researchgate.netsci-hub.se |

| Autogenous Solvent (CS₂) | Pilot-Plant (4000 L) | >95% | >90% | researchgate.net |

Chemical Modification and Derivatization of this compound

Beyond optimizing its synthesis, research has explored the chemical modification of this compound to create derivatives with tailored properties for specific applications, particularly in mineral flotation. These modifications involve introducing new functional groups to the xanthate structure to enhance its performance, such as its collecting ability and selectivity. uwo.caresearchgate.net

One notable example is the synthesis of S-benzoyl O-isobutyl xanthate (BIBX). This derivative is created by reacting sodium this compound with benzoyl chloride, which introduces a carbonyl and a benzyl (B1604629) group into the molecular structure. researchgate.net This structural modification results in a compound with a significantly stronger collecting ability toward minerals like chalcopyrite compared to the parent sodium this compound. uwo.ca BIBX acts as a bidentate ligand, bonding to copper through both the thiol sulfur and the newly introduced carbonyl oxygen atoms, which enhances its selectivity against other minerals like pyrite (B73398). uwo.ca

Another derivatization strategy involves supporting the xanthate on a polymer backbone. Starch-supported sodium this compound (SSX) has been synthesized to create a novel, eco-friendly vulcanization accelerator for natural rubber. researchgate.net This modification improves the thermal stability of the xanthate and allows for its uniform dispersion within the rubber matrix. researchgate.net Such derivatization strategies open up new applications for this compound beyond its traditional role in mining, including its use as a pesticide, herbicide, and a fortifying agent in certain oils. camachem.comcamachem.com

Synthesis of Substituted this compound Analogues

The foundational structure of this compound can be chemically modified to produce a range of analogues with enhanced or specialized functionalities. A primary method for this derivatization involves reactions at the sulfur atoms of the xanthate group.

One notable class of substituted this compound analogues is the S-acyl-O-isobutyl xanthates. For instance, S-benzoyl O-isobutyl xanthate (BIBX) has been synthesized through a one-pot reaction. This process involves the initial formation of sodium this compound from isobutanol, carbon disulfide, and sodium hydroxide, which is then reacted in situ with benzoyl chloride. researchgate.net This method is efficient, with reported yields as high as 94.26%. uwo.ca The introduction of the benzoyl group alters the electronic and steric properties of the xanthate, influencing its reactivity and interaction with other substances.

Another strategy for creating substituted analogues involves the incorporation of amide functionalities into the alkyl chain of the xanthate. For example, potassium O-(6-(butylamino)-6-oxohexyl) xanthate has been synthesized to introduce an amide group into the xanthate structure. researchgate.net This type of modification can significantly alter the polarity and hydrogen-bonding capabilities of the molecule.

The oxidation of this compound provides another route to a key analogue, isobutyl dixanthogen (B1670794). This transformation can be achieved using oxidizing agents such as triiodide. mdpi.com Dixanthogens are characterized by a disulfide bond linking two xanthate moieties and exhibit different chemical properties and applications compared to their xanthate precursors.

The synthesis of these analogues can be optimized through various approaches. For instance, the use of phase transfer catalysts like tetrabutylammonium chloride (TBAC) in the synthesis of sodium this compound can improve reaction efficiency. mdpi.com Optimal conditions, including reaction temperature, solvent volume, and reactant ratios, have been studied to maximize yield and purity. mdpi.com For the synthesis of sodium this compound, a product yield of up to 86.66% and a purity of 82.56% have been reported under optimized conditions using a phase transfer catalyst. mdpi.com

Table 1: Examples of Substituted this compound Analogues and Synthetic Approaches

| Analogue Name | Key Functional Group | Synthetic Precursors |

| S-benzoyl O-isobutyl xanthate | Benzoyl group on sulfur | Isobutanol, Carbon disulfide, Sodium hydroxide, Benzoyl chloride |

| Potassium O-(6-(butylamino)-6-oxohexyl) xanthate | Amide group in the alkyl chain | 6-(butylamino)-6-oxohexan-1-ol, Carbon disulfide, Potassium hydroxide |

| Isobutyl dixanthogen | Disulfide linkage | Sodium this compound, Oxidizing agent (e.g., triiodide) |

Functionalization for Specific Interfacial Interactions

A primary driver for the synthesis of this compound derivatives is the ability to tailor their structure for specific interactions at interfaces, a critical aspect in applications such as mineral flotation. The functional groups introduced onto the this compound backbone can significantly enhance its selectivity and efficiency as a collector for specific minerals.

The introduction of a carbonyl and a benzyl group to create S-benzoyl O-isobutyl xanthate (BIBX) is a prime example of functionalization for enhanced mineral selectivity. researchgate.net This modification has been shown to result in a stronger collecting ability for chalcopyrite compared to sodium this compound. researchgate.netuwo.ca The enhanced performance is attributed to the ability of BIBX to act as a bidentate ligand, where both the thiol sulfur and the carbonyl oxygen atoms can bond with copper on the chalcopyrite surface. uwo.ca This chelation leads to a more stable adsorption complex, thereby improving the hydrophobicity and floatability of the mineral. Research has demonstrated the superior selectivity of BIBX for chalcopyrite over pyrite. researchgate.netuwo.ca

Similarly, the incorporation of an amide group into the xanthate structure is another functionalization strategy aimed at improving interfacial interactions. The presence of the amide group can increase the molecule's polarity and its potential for hydrogen bonding, which can influence its adsorption behavior on different mineral surfaces. researchgate.net

The modification of surfaces with xanthate functionalities is another area of interest. For example, silica has been modified with sodium xanthate to create fillers for natural rubber composites. This surface functionalization leads to improved interfacial interaction between the silica nanoparticles and the rubber matrix, resulting in enhanced mechanical properties of the composite material. researchgate.net

Table 2: Functionalization of this compound for Specific Interfacial Interactions

| Functional Group | Target Application | Mechanism of Enhanced Interaction |

| Benzoyl | Selective flotation of chalcopyrite | Bidentate chelation with copper ions on the mineral surface through sulfur and oxygen atoms. |

| Amide | Mineral flotation | Altered polarity and hydrogen bonding capabilities for selective adsorption. |

| Xanthate-grafted silica | Reinforcement of natural rubber | Improved dispersion and interfacial adhesion between the filler and the polymer matrix. |

This compound as a Precursor in Organic Synthesis (e.g., Thiolactones)

This compound and its derivatives are valuable precursors in organic synthesis, particularly in radical-mediated reactions. The xanthate group can serve as a source of radicals under mild conditions, enabling a variety of transformations.

A significant application of this compound in organic synthesis is in the preparation of functionalized γ-thiolactones. This synthetic strategy typically involves the radical addition of a xanthate to an alkene. The resulting adduct, which is also a xanthate, can then undergo further transformations. The versatility of this method allows for the introduction of various functional groups into the thiolactone structure.

The process often utilizes the principles of Reversible Addition-Fragmentation chain Transfer (RAFT) chemistry, where the xanthate group mediates a controlled radical process. This allows for the formation of complex molecules with a high degree of functional group tolerance. The xanthate-mediated approach provides a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds.

Beyond thiolactones, the radical chemistry of xanthates has broader applications in organic synthesis. The ability to generate carbon-centered radicals from xanthate precursors opens up possibilities for their use in a variety of addition and cyclization reactions. This makes this compound a versatile building block for the synthesis of a range of organic molecules.

Table 3: this compound as a Precursor in Organic Synthesis

| Product Class | Synthetic Strategy | Key Features of the Transformation |

| γ-Thiolactones | Radical addition of a xanthate to an alkene followed by cyclization. | High functional group tolerance; controlled radical process. |

| Functionalized Polymers | RAFT polymerization using xanthate as a chain transfer agent. | Controlled molecular weight and architecture of polymers. |

| Heterocyclic Compounds | Intramolecular radical cyclization of xanthate derivatives. | Formation of various ring systems under mild conditions. |

Mechanisms of Action and Interfacial Phenomena of Isobutyl Xanthate

Adsorption Mechanisms on Solid-Liquid Interfaces

The interaction of isobutyl xanthate with mineral surfaces can be broadly categorized into chemisorption and physisorption, often occurring simultaneously or sequentially depending on the specific mineral, solution chemistry, and electrochemical potential.

Chemisorption involves the formation of strong chemical bonds between the collector molecule and the mineral surface, often leading to a more stable and hydrophobic surface layer. This process is frequently mediated by the formation of metal-xanthate species.

This compound readily reacts with various metal ions present in solution or on mineral surfaces to form metal-xanthate complexes. These complexes play a significant role in the adsorption process, particularly on sulfide (B99878) minerals. Copper(II) ions, for instance, are known to activate sphalerite and chalcopyrite flotation by forming copper xanthate species that adsorb onto the mineral surface, thereby enhancing hydrophobicity mdpi.comijche.comdbc.wroc.pl. When this compound is used with copper-activated sphalerite, copper(I) this compound and dixanthogen (B1670794) can be detected on the surface ijche.com.

The formation of these metal-xanthate complexes is pH-dependent. Neutral to slightly acidic conditions are generally favored for complex formation, as highly acidic conditions promote xanthate decomposition, while basic conditions can lead to metal hydroxide (B78521) precipitation instead of complex formation oulu.fi. The stability of these complexes is quantified by stability constants, which vary depending on the metal ion.

Table 1: Stability Constants of Metal-Isobutyl Xanthate Complexes

| Metal Ion | Complex Formula | Stability Constant (log β) | Reference |

| Cd(II) | Cd(EX)⁺ | 4.02 ± 0.13 | oup.com |

| Zn(II) | Zn(EX)⁺ | 1.23 ± 0.16 | oup.com |

| Pb(II) | Pb(EX)⁺ | 4.40 ± 0.16 | oup.com |

| Hg(II) | Hg(CN)₂X⁻ | 35.4 ± 0.5 | researchgate.net |

Note: EX represents ethyl xanthate; data for this compound complexes are extrapolated or analogous where direct data is limited.

On pyrite (B73398) surfaces, butyl xanthate can react with copper sulfate (B86663) to form cupric xanthate, which then adsorbs onto sulfur sites. This adsorbed cupric xanthate can undergo a redox reaction, reducing to cuprous xanthate while oxidizing surface sulfur dbc.wroc.plbibliotekanauki.pl. The resulting cuprous xanthate is considered a key hydrophobic species on the pyrite surface dbc.wroc.pl.

The specific crystallographic orientation and surface properties of minerals significantly influence the adsorption behavior of this compound. Density Functional Theory (DFT) calculations have revealed that the electronic structure of mineral surfaces, such as the d-band center of iron atoms in pyrite, correlates with adsorption strength researchgate.netmdpi.com. This compound exhibits a stronger adsorption affinity for pyrite than for arsenopyrite, primarily due to the electronic properties of the pyrite surface researchgate.netmdpi.com.

The adsorption energy of this compound on the pyrite (100) plane has been quantified, indicating a strong interaction mdpi.com. Water molecules adsorbed on mineral surfaces can also alter their structural and electronic properties, thereby affecting xanthate adsorption mdpi.com. Furthermore, surface defects on minerals can influence the adsorption behavior of xanthates researchgate.net.

Table 2: Adsorption Energies of Xanthates on Pyrite (100) Surface

| Adsorbate | Adsorption Energy (kJ/mol) | Reference |

| H₂O | -26.45 ± 1.2 | mdpi.com |

| This compound | -104.76 ± 2.5 | mdpi.com |

| Butyl xanthate | -100.79 ± 2.6 | mdpi.com |

| Ethyl xanthate (DFT) | 59.25 | mdpi.com |

The interaction energy between this compound and pyrite is generally higher than that of butyl xanthate, suggesting a stronger binding affinity for this compound mdpi.com.

The orientation of the this compound molecule on the surface is influenced by these interactions. The sulfur atom in the xanthate's hydrophilic group is a primary adsorption site, capable of donating electrons to metal ions on mineral surfaces . For instance, in the case of chalcopyrite, modified xanthates like S-benzoyl O-isobutyl xanthate (BIBX) can act as bidentate ligands, bonding to copper through both the thiol sulfur and carbonyl oxygen atoms, forming stable ring complexes acs.orgresearchgate.net. The branched isobutyl group contributes to the molecule's hydrophobicity, facilitating its attachment to air bubbles during flotation .

The adsorption of xanthates on sulfide minerals is intricately linked with electrochemical processes, often occurring in conjunction with the reduction of dissolved oxygen researchgate.netlew.rokyoto-u.ac.jp. This electrochemical coupling is fundamental to the collector's function in flotation.

The interaction between sulfide minerals and xanthate collectors involves electron transfer reactions at the solid-liquid interface kyoto-u.ac.jpysxbcn.com. This process can be viewed through the lens of a mixed potential model, where the oxidation of the collector is coupled to the reduction of oxygen kyoto-u.ac.jpuct.ac.za. The mineral surface can act as a catalyst or a pathway for this electron transfer kyoto-u.ac.jpuct.ac.za.

A key electrochemical reaction is the oxidation of xanthate anions (X⁻) to dixanthogen (X₂) via a two-electron transfer process: 2X⁻ ⇌ X₂ + 2e⁻ lew.rouct.ac.za

This oxidation can occur directly on the mineral surface or at an electrode lew.roysxbcn.com. The process typically begins with the electrochemical adsorption of the xanthate ion, followed by its association with another xanthate ion from the solution to form dixanthogen ysxbcn.com. The potential at which oxidation initiates varies with the electrode material, with different potentials observed for stainless steel, platinum, nickel, and graphite (B72142) lew.ro.

This compound can also undergo electrochemical oxidation to form products such as carbon disulfide (CS₂) dergipark.org.tr. The anodic oxidation of xanthates generally involves a one-electron transfer to form a radical, which then dimerizes to dixanthogen lew.ro. These electrochemical reactions are crucial for generating the hydrophobic species that facilitate mineral flotation.

Table 3: Electrochemical Oxidation of Xanthates

| Xanthate Type | Oxidation Product(s) | Electrode Material | Conditions | Reference |

| Sodium ethyl xanthate | Diethyl dixanthogen | Stainless steel | pH 11, 30–40°C, current density 400–1200 A/m² | lew.ro |

| Sodium isopropyl xanthate | Carbon disulfide (CS₂) | Carbon electrode | 1 V | dergipark.org.tr |

| Butyl xanthate | Dixanthogen | Pyrite electrode | Galvanostatic technique | ysxbcn.com |

The floatability of minerals using xanthates is significantly governed by these electron transfer and redox reactions kyoto-u.ac.jp. The presence of metal ions and the pH of the solution can profoundly influence these electrochemical processes, affecting the adsorption and oxidation pathways of xanthates oulu.firesearchgate.netecmjournal.org.

Compound List

this compound (IBX)

Ethyl xanthate (EX)

Butyl xanthate (BX)

Potassium this compound (KIBX)

Sodium this compound (SIBX)

Copper xanthate (CuX)

Dixanthogen (X₂)

Carbon disulfide (CS₂)

Ethyl perxanthate (EPX)

Ethyl monothiocarbonate (ETC)

S-benzoyl O-isobutyl xanthate (BIBX)

S-hydroxyethyl-O-isobutyl xanthate (HEIBX)

Cupric this compound

Cuprous xanthate

Metal-xanthate complexes (e.g., Cd(EX)⁺, Zn(EX)⁺, Pb(EX)⁺, Hg(CN)₂X⁻)

Molecular-Level Interactions and Structure-Activity Relationships

Comparative Analysis with Other Alkyl Xanthates

Alkyl xanthates, characterized by a general formula ROCSS⁻, differ in their collector properties based on the nature of the alkyl group (R). This compound, with its branched isobutyl group, exhibits distinct characteristics compared to linear-chain xanthates like ethyl xanthate (EX) and longer-chain xanthates such as amyl xanthate (AX).

Research indicates that the chain structure of xanthates significantly influences their surface activity and flotation performance. Branched isobutyl groups, as found in IBX, generally enhance surface activity and adsorption kinetics compared to linear counterparts mdpi.com. This improved surface activity can lead to better bubble stability in flotation systems mdpi.com.

In terms of flotation capacity for minerals like pyrite, studies suggest a trend where longer or more branched alkyl chains lead to higher performance. For instance, one study predicted that the flotation performance of alkyl xanthates on pyrite follows the order: amyl xanthate > this compound > ethyl xanthate researchgate.net. This is attributed to the increased electron density on the sulfur atoms of xanthates with larger hydrophobic groups, enhancing their role as Lewis bases and improving their interaction with mineral surfaces researchgate.net. This compound demonstrates a greater surface activity compared to butyl xanthate, potentially leading to more stable bubbles and increased mineral recovery mdpi.com.

However, while branched chains can enhance hydrophobicity, they may also reduce selectivity compared to shorter-chain xanthates . For example, ethyl xanthate might offer better selectivity in certain applications due to its shorter chain length researchgate.net. The choice between IBX and other alkyl xanthates often depends on the specific mineral being processed, the ore characteristics, and the desired balance between recovery and selectivity researchgate.net.

Kinetic and Thermodynamic Aspects of Interfacial Interactions

Adsorption Kinetics and Equilibrium Modeling

The adsorption kinetics of this compound on various mineral surfaces, such as pyrite, generally follow established kinetic models. Studies have shown that the adsorption process can be well-described by pseudo-first-order and pseudo-second-order models, with the latter often indicating that chemisorption is the rate-limiting step researcher.liferesearchgate.net. For example, on pyrite, this compound adsorption has been observed to be faster than butyl xanthate under identical conditions, reaching equilibrium within approximately 10 minutes mdpi.com.

Equilibrium modeling, typically using adsorption isotherms like the Langmuir or Freundlich models, helps quantify the adsorption capacity and surface coverage. Langmuir models have been used to describe monolayer coverage of xanthates on mineral surfaces like pyrite . The equilibrium adsorption capacity (qe) of this compound on pyrite has been reported to be around 0.430 ± 0.005 mmol/g in the range of 10–20 mmol/L concentrations mdpi.com.

The kinetics of xanthate adsorption are influenced by factors such as pH, temperature, and the presence of other species. For instance, the adsorption of xanthates on mineral surfaces can be pH-dependent researchgate.net. While specific kinetic data for IBX on a wide range of minerals are still being explored, studies on similar xanthates like ethyl xanthate on lead-modified galena and sphalerite indicate pseudo-first-order kinetics with rate constants of 0.711 min⁻¹ and 0.102 min⁻¹, respectively journalssystem.com.

Energetics of Adsorption and Surface Hydrophobization

The thermodynamic parameters of adsorption provide insights into the spontaneity, energy changes, and mechanism of IBX interaction with mineral surfaces. Adsorption energy calculations, often performed using Density Functional Theory (DFT), reveal that this compound exhibits strong binding to mineral surfaces. For instance, the adsorption energy of this compound on pyrite has been calculated to be −104.76 ± 2.5 kJ/mol, which is higher (more negative) than that of butyl xanthate (−100.79 ± 2.6 kJ/mol) mdpi.com. This indicates a stronger interaction between IBX and the pyrite surface.

The adsorption process is often described as spontaneous and can be either exothermic or endothermic, depending on the specific mineral and conditions. For example, while some studies suggest xanthate adsorption can be endothermic and entropy-driven ustb.edu.cn, others indicate chemisorption processes, which are typically exothermic x-mol.netresearchgate.net. The positive adsorption enthalpy (ΔH) and positive entropy (ΔS) for some xanthate adsorption processes suggest an endothermic, entropy-driven chemisorption ustb.edu.cn. However, the generally more negative adsorption energy values indicate a favorable interaction mdpi.com.

The adsorption of this compound onto mineral surfaces leads to surface hydrophobization, a critical step in the flotation process. This hydrophobic layer allows mineral particles to attach to air bubbles. The branched isobutyl group contributes to this hydrophobicity, enhancing the collector's ability to interact with the non-polar components of the mineral surface and air interfaces mdpi.com. DFT calculations also suggest that the electronic structure, particularly the energy gap and molecular orbital energies, plays a role in the adsorption capacity and surface activity of xanthates, with IBX showing favorable electronic properties for surface interaction mdpi.com.

Applications and Performance Optimization of Isobutyl Xanthate

Isobutyl Xanthate in Mineral Flotation Systems

Sodium this compound (SIBX) is a synthetic organic compound that serves as an effective and powerful collector in the froth flotation process for mineral recovery. made-in-china.comsouthchemtrading.co.za Its primary role is to selectively adsorb onto the surface of specific mineral particles, rendering them hydrophobic, or water-repellent. This induced hydrophobicity is crucial for the subsequent attachment of these mineral particles to air bubbles introduced into the flotation cell. The resulting particle-bubble aggregates rise to the surface to form a froth, which is then collected, effectively separating valuable minerals from the unwanted gangue material. made-in-china.com The performance of this compound is contingent on the specific ore mineralogy and the chemical conditions maintained within the flotation pulp. made-in-china.com

This compound is particularly recognized for its high efficiency and strong collecting power in the flotation of various non-ferrous metal sulfide (B99878) ores. made-in-china.comyxbjtech.com Its molecular structure allows for exceptional selectivity and faster adsorption kinetics on mineral surfaces, making it a superior choice for base metal sulfide flotation processes. incheechem.com

A primary application of this compound is in the selective flotation of copper, lead, and zinc from polymetallic sulfide ores. made-in-china.comyxbjtech.com The process leverages the differential floatability of various sulfide minerals by carefully controlling the pulp chemistry. Typically, copper minerals like chalcopyrite are floated first, followed by lead minerals such as galena, and finally zinc minerals like sphalerite, which often require activation with copper sulfate (B86663). xinhaimining.com Research has demonstrated that using a mixed collector system, such as Sodium this compound (SIBX) combined with dithiophosphates, can enhance the grade and recovery of copper. mdpi.com The effectiveness of these separations relies on precise control of parameters like pH and the strategic use of activators and depressants. xinhaimining.com

Typical pH Ranges for Sulfide Mineral Flotation with this compound

| Mineral | Chemical Formula | Typical Flotation pH Range | Key Considerations |

|---|---|---|---|

| Chalcopyrite | CuFeS₂ | 8 - 12 | Exhibits strong floatability with SIBX in alkaline circuits. incheechem.com |

| Galena | PbS | 7 - 9 | Good floatability; often separated after copper minerals. xinhaimining.com |

This compound is also a key reagent in the recovery of precious metals, such as gold and silver, particularly when they are associated with sulfide minerals like pyrite (B73398) and arsenopyrite. camachem.comprominetech.com In many cases, fine gold particles are encapsulated within a sulfide mineral matrix. The flotation of these host sulfide minerals, using a strong collector like this compound, serves as an effective pre-concentration method. 911metallurgist.com By floating the gold-bearing sulfides, the precious metals are carried into the concentrate, from which they can be extracted through subsequent metallurgical processes. 911metallurgist.comcamachem.com Potassium Amyl Xanthate (PAX) is noted for its stronger hydrophobic qualities that aid in the flotation of free gold particles. youtube.com

Pulp chemistry is a critical factor that dictates the performance of flotation reagents. researchgate.net Key parameters such as pH, pulp potential (Eh), and the concentration of various ions in the process water can significantly affect mineral surface properties and collector adsorption. researchgate.netmdpi.com For instance, the oxidation level of an ore can impact floatability; while higher oxidation can decrease flotation rates, this can sometimes be countered by adjusting the xanthate dosage. nih.gov The conditioning stage, where the ore slurry is mixed with reagents prior to flotation, is also vital. The sequence of reagent addition and conditioning time must be optimized to ensure proper adsorption of the collector onto the target minerals. umsu.ac.id

Influence of Key Pulp Parameters on Flotation

| Parameter | Description | Impact on Flotation Efficiency |

|---|---|---|

| pH | The acidity or alkalinity of the pulp. | Affects mineral surface charge and the stability and selectivity of xanthate collectors. researchgate.net |

| Pulp Potential (Eh) | The oxidation-reduction potential of the pulp. | Influences the oxidation of mineral surfaces and xanthate collectors, which can alter hydrophobicity. researchgate.net |

| Ionic Strength | Concentration of dissolved ions in process water. | High ionic strength can compress the electrical double layer, potentially aiding particle-bubble attachment. researchgate.netmurdoch.edu.au |

| Conditioning Time | Duration of mixing ore with reagents. | Affects the extent of collector adsorption on mineral surfaces, impacting recovery. umsu.ac.id |

The successful separation of minerals by froth flotation hinges on the effective and stable attachment of hydrophobized mineral particles to air bubbles. researchgate.net this compound facilitates this by creating a hydrophobic surface on the target mineral, which lowers the energy barrier for the rupture of the thin water film separating the particle and the bubble. unisa.edu.au The process involves the collision between particles and bubbles, followed by the formation of a stable three-phase contact. praiseworthyprize.org The strength of this attachment is influenced by the degree of surface hydrophobicity imparted by the collector, as well as particle size and shape. unisa.edu.aupraiseworthyprize.org Studies have shown that increased hydrophobicity enhances the particle-bubble interaction, leading to more efficient flotation. researchgate.net

Synergistic Effects with Co-Collectors and Modifiers

The combination of xanthates and dithiophosphates is a widely adopted strategy in the flotation of sulfide minerals. Research into the synergistic effects of Sodium this compound (SIBX) and Sodium Diethyl Dithiophosphate (B1263838) (SEDTP) has revealed complex interactions that influence flotation performance. Studies have shown that mixtures of these thiol collectors can lead to higher recoveries and grades than when either collector is used alone. This improvement is often attributed to better surface coverage on the mineral, leading to enhanced hydrophobization. researchgate.net

One key aspect of this combination is the role of dithiophosphates in froth stabilization. While xanthates like SIBX are strong collectors, dithiophosphates can also act as frothing agents. researchgate.net Some research suggests that the enhanced floatability observed with xanthate-dithiophosphate mixtures is not necessarily due to a direct synergistic interaction between the collectors on the mineral surface, but rather to the froth stabilizing effect of the dithiophosphate. researchgate.netnih.gov This stabilization can lead to an increased recovery of fine particles. nih.gov

The ionic strength of the process water also plays a critical role in the performance of these collector mixtures. An increase in ionic strength can enhance water recovery and froth stability, which, in conjunction with the froth-stabilizing effect of SEDTP, suggests an additive interaction. researchgate.netstcrs.com.ly Specifically, the presence of divalent cations like Ca²⁺ has been shown to result in higher copper and nickel recoveries compared to monovalent cations like Na⁺, a behavior linked to the effect of polyvalent cations on bubble coalescence and froth stability. researchgate.net

The table below summarizes the observed effects of varying the molar ratio of SIBX to SEDTP and the ionic strength of the process water on key flotation parameters.

| SIBX:SEDTP Molar Ratio | Ionic Strength | Effect on Water & Solids Recovery | Effect on Cu & Ni Recovery | Effect on Cu-Ni Grade | Attributed To |

| Increasing SEDTP | Constant | Increase | Increase | Decrease | Increased froth stability from SEDTP. researchgate.netstcrs.com.ly |

| Constant | Increasing | Increase | Increase | General Decrease | Increased froth stability due to inorganic electrolytes. researchgate.netstcrs.com.ly |

| Increasing SEDTP | Increasing | Compounded Increase | Compounded Increase | General Decrease | Additive interaction on froth stabilization. researchgate.netstcrs.com.ly |

| Various Ratios | Presence of Ca²⁺ vs. Na⁺ | Higher with Ca²⁺ | Higher with Ca²⁺ | Slightly Compromised with Ca²⁺ | Effect of polyvalent cations on froth stability. researchgate.net |

To address challenges such as weak selectivity and instability associated with traditional xanthates, researchers have developed novel co-reagents and modified xanthate structures. researchgate.net These innovations aim to enhance the hydrophobicity and selectivity of this compound for target minerals.

One approach involves the chemical modification of the this compound molecule itself. For instance, S-benzoyl O-isobutyl xanthate (BIBX) was designed by introducing a carbonyl and a benzyl (B1604629) group into the xanthate structure. researchgate.net This modification resulted in a collector with superior selectivity for chalcopyrite against pyrite, particularly under slightly acidic or alkaline conditions. researchgate.net The enhanced performance of such modified collectors is often linked to changes in the molecule's electronic properties, which can lead to stronger and more selective interactions with the mineral surface. researchgate.net

Another avenue of research is the combination of this compound with environmentally friendly, biodegradable co-reagents. Studies have explored the synergistic effects of combining xanthates with biomass-derived reagents like 5-hydroxymethyl-2-furanacrylic acid (HMFA). nih.gov These combinations offer the potential to reduce the environmental impact of flotation processes without significantly compromising efficiency and selectivity. nih.gov The optimal performance is often found at specific blend ratios, indicating a synergistic interaction between the conventional collector and the green co-reagent. nih.gov

The development of these novel co-reagents represents a significant step towards more efficient and sustainable mineral processing technologies. nih.gov

Ancillary Applications of this compound

Beyond its primary role as a flotation collector in the mining industry, this compound exhibits properties that lend it to a range of ancillary applications in diverse scientific and technological fields.

This compound and other alkyl xanthates are valuable reagents in the fields of colloidal science and nanotechnology, primarily due to their ability to act as capping ligands in the synthesis of nanoparticles and as precursors for metal sulfide nanomaterials. nih.gov The interaction between metal cations and xanthate anions can lead to the formation of colloidal nanoparticles of metal xanthates. nih.gov

Research on lead xanthates, for example, has shown that the direct interaction of aqueous lead cations with various xanthates produces colloidal nanoparticles with a hydrodynamic diameter ranging from 50 to 500 nanometers. nih.gov The size of these nanoparticles is influenced by factors such as the length of the alkyl chain of the xanthate and the molar ratio of xanthate to the metal cation. nih.govresearchgate.net Specifically, the nanoparticle diameter tends to decrease as the length of the alkyl radical increases. nih.gov

These metal xanthate nanoparticles are of interest as they can serve as precursors for the low-temperature synthesis of metal sulfide nanoparticles and films. nih.gov This is particularly relevant for applications in photovoltaics and sensors, where the in situ preparation of nanoparticulate sulfides within a polymer matrix is desirable. nih.gov The xanthate molecule's structure, with its polar group for metal binding and non-polar group for interaction with other media, makes it an effective surface-modifying agent in these nanoscale systems.

The fundamental mechanism of most corrosion inhibitors involves their adsorption onto a metal surface to form a protective film that isolates the metal from the corrosive environment. stcrs.com.ly The effectiveness of an inhibitor is often linked to its chemical structure and its ability to bind to the metal surface.

Molecules like this compound possess characteristics that suggest potential as a corrosion inhibitor. The sulfur atoms in the xanthate functional group have lone pairs of electrons that can coordinate with metal atoms on the surface, leading to chemisorption. This adsorption process can block active sites for corrosion and form a hydrophobic barrier that repels water and corrosive species. stcrs.com.ly While extensive research on this compound specifically as a primary corrosion inhibitor for common materials like steel is not widely documented, the principles of its chemical structure are analogous to other sulfur-containing organic compounds known to inhibit corrosion.

Furthermore, the concept of synergistic inhibition, where a mixture of inhibitors provides greater protection than the sum of their individual effects, is a key area in corrosion science. researchgate.net Halide ions, for instance, are known to enhance the adsorption of organic inhibitors on metal surfaces. It is plausible that this compound could be used in synergistic formulations, where it adsorbs onto the metal surface, and its protective properties are enhanced by a co-inhibitor. The study of such synergistic systems can lead to more effective and efficient corrosion protection strategies. researchgate.net

This compound is utilized in environmental management, specifically in the desulphurization of mine tailings through froth flotation. Mine tailings, the waste material from mining operations, can contain significant amounts of sulfide minerals, such as pyrite. When exposed to air and water, these sulfide minerals can oxidize, leading to the formation of sulfuric acid and the subsequent release of heavy metals, a phenomenon known as acid mine drainage (AMD).

Froth flotation, using collectors like sodium this compound, provides a method to remove these sulfide minerals from the tailings. The process involves selectively rendering the sulfide mineral particles hydrophobic with the xanthate collector, allowing them to attach to air bubbles and be floated off, separating them from the bulk of the non-sulfide gangue minerals. This reduces the sulfide content of the final tailings, thereby mitigating the potential for AMD generation. This application represents a proactive environmental strategy to manage mining wastes and prevent long-term environmental liabilities.

Analytical Methodologies for Isobutyl Xanthate and Its Transformation Products

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the qualitative and quantitative analysis of isobutyl xanthate, particularly for identifying the compound on mineral surfaces and determining its concentration in solutions. These techniques provide insights into the chemical structure, elemental composition, and bonding characteristics of the molecule and its transformation products.

Fourier Transform Infrared Spectroscopy (FTIR) for Surface Species Identification

Fourier Transform Infrared Spectroscopy (FTIR) is a powerful technique for identifying molecular species adsorbed on solid surfaces. In the context of this compound, FTIR is employed to study its interaction with mineral surfaces during flotation processes. The adsorption of this compound onto a mineral can be identified by the appearance of characteristic infrared bands. For instance, studies on the adsorption of potassium this compound (KIBX) on sphalerite have identified specific infrared bands. The bands observed at 1093.6 cm⁻¹ and 1019.6 cm⁻¹ are characteristic of a zinc-isobutyl xanthate complex, while bands at 1264.9 cm⁻¹ and 1273.3 cm⁻¹ are attributed to dixanthogen (B1670794), an oxidation product of this compound. ijche.com The presence of copper xanthate on a pyrite (B73398) surface has been associated with bands appearing around 1237, 1227, and 1216 cm⁻¹. researchgate.net

The primary vibrational modes of interest for xanthates are associated with the C-O-C and CS₂ groups. researchgate.net The analysis of these bands provides direct evidence of the collector's adsorption and its chemical state on the mineral. ijche.com FTIR analyses are typically conducted by obtaining spectra of mineral samples before and after treatment with this compound solution. nih.govaljest.net

Table 1: Characteristic FTIR Adsorption Bands for this compound and Related Species on Mineral Surfaces

| Species | Wavenumber (cm⁻¹) | Assignment | Mineral Surface |

|---|---|---|---|

| Zinc-Isobutyl Xanthate (Zn-IBX) | 1093.6, 1019.6 | C-O-C and CS₂ stretching | Sphalerite |

| Dixanthogen ((IBX)₂) | 1264.9, 1273.3 | Oxidized this compound | Sphalerite |

| Copper Xanthate | 1237, 1227, 1216 | Adsorbed xanthate complex | Pyrite |

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is used to investigate the surface of minerals after treatment with this compound to understand the adsorption mechanisms. researchgate.net The technique can detect the presence of elements from the xanthate molecule, such as sulfur and carbon, on the mineral surface. researchgate.net

Analysis of the high-resolution elemental regions, such as S 2p, C 1s, and the relevant metal (e.g., Pb 4f, Cu 2p), provides information on the chemical bonding. For example, in studies of ethyl xanthate on lead surfaces, the binding energy of S 2p electrons was monitored to understand the chemical state of the adsorbed sulfur species. journalssystem.com While specific binding energy values for this compound were not detailed in the provided search results, the methodology involves identifying shifts in binding energies upon adsorption, which indicates the formation of new chemical species like metal xanthates or dixanthogen on the surface. researchgate.netjournalssystem.com XPS measurements are performed under ultra-high vacuum conditions. researchgate.net

UV-Visible Spectrophotometry for Solution Concentration Monitoring

UV-Visible spectrophotometry is a widely used analytical technique for the quantitative determination of xanthate concentrations in aqueous solutions. This method is based on the principle that xanthate ions absorb light in the ultraviolet region of the electromagnetic spectrum. The concentration of this compound in a solution can be monitored by measuring the absorbance at its maximum absorption wavelength (λmax). researchgate.net

For xanthates, a characteristic absorption maximum is typically observed around 300 nm, which is assigned to the π-π* electron transition in the O-C(S)S group. researchgate.net Another absorption peak can be found at a lower wavelength, around 227 nm, corresponding to the n-σ* transition in the C=S group. researchgate.net By creating a calibration curve of absorbance versus known concentrations, the concentration of this compound in unknown samples can be determined. This technique is frequently used to monitor the depletion of the collector from the solution during flotation, which provides an indirect measure of its adsorption onto the mineral surfaces. researchgate.net

Table 2: UV-Visible Absorption Maxima for Xanthates

| Xanthate Type | Wavelength (λmax) | Electron Transition |

|---|---|---|

| General Xanthate | ~300 nm | π-π* in O-C(S)S |

| General Xanthate | ~227 nm | n-σ* in C=S |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating and quantifying this compound and its various transformation and degradation products, which are often present in complex matrices.

Gas Chromatography (GC) for Volatile Degradation Products (e.g., Carbon Disulfide)

This compound is known to decompose, particularly in aqueous solutions, to form volatile products. miljodirektoratet.no The primary volatile degradation product is carbon disulfide (CS₂). arcabc.caarcabc.ca Gas Chromatography (GC) is the standard method for the analysis of such volatile compounds.

In this method, an aqueous sample containing this compound is treated to promote the decomposition to CS₂. The volatile CS₂ is then introduced into the GC system, where it is separated from other components in the gas phase based on its interaction with a stationary phase in the chromatographic column. arcabc.ca A detector, such as a mass spectrometer (MS) or an electron capture detector (ECD), is used for quantification. arcabc.caresearchgate.net The amount of CS₂ detected is directly proportional to the initial concentration of the this compound in the sample. researchgate.net

Headspace Gas Chromatography (HS-GC) Enhancements

Headspace Gas Chromatography (HS-GC) is a significant enhancement for the analysis of volatile degradation products like carbon disulfide from this compound. phenomenex.com This technique involves placing the sample in a sealed vial and allowing the volatile analytes to equilibrate between the sample matrix (liquid or solid) and the gas phase (headspace) above it. phenomenex.com A portion of the headspace gas is then injected into the GC for analysis. phenomenex.com

This approach offers several advantages:

Minimizes Matrix Effects: Since only the volatile components are injected, non-volatile matrix components that could interfere with the analysis and contaminate the GC system are left behind. phenomenex.com

Increases Sensitivity: By heating the sample, the concentration of the volatile analyte in the headspace is increased, leading to higher sensitivity. phenomenex.com

Simplifies Sample Preparation: HS-GC requires minimal sample preparation compared to other methods. researchgate.net

HS-GC coupled with mass spectrometry (HS-GC-MS) has been successfully used to study the decomposition kinetics of sodium this compound (SIBX) by measuring the generation of CS₂. arcabc.cascribd.com The method has been shown to be highly sensitive, with detection limits for similar xanthates reported in the nanogram per milliliter (ng/mL) range. researchgate.net One study established a limit of detection (LOD) for CS₂ at 0.0023 ppm. arcabc.ca The decomposition of xanthates, including SIBX, has been shown to follow first-order kinetics when analyzed by this method. arcabc.ca

Table 3: Performance of HS-GC Method for Xanthate Analysis via CS₂ Detection

| Parameter | Value | Reference |

|---|---|---|

| Analyte | Carbon Disulfide (CS₂) | arcabc.caarcabc.caresearchgate.net |

| Linearity Range (for Potassium Butyl Xanthate) | 0.7–100 ng/mL | researchgate.net |

| Detection Limit (for Potassium Butyl Xanthate) | 0.3 ng/mL | researchgate.net |

| Limit of Detection (for CS₂) | 0.0023 ppm | arcabc.ca |

| Limit of Quantification (for CS₂) | 0.023 ppm | arcabc.ca |

| Relative Standard Deviation (RSD) | < 4.7 % | researchgate.net |

Liquid Chromatography (LC) for Non-volatile Species

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of this compound in complex aqueous matrices. This method is particularly suited for non-volatile species and can be coupled with various detectors for sensitive and selective analysis.

Recent advancements have focused on pairing HPLC with inductively coupled plasma tandem mass spectrometry (ICP-MS/MS). aalto.firesearchgate.net This combination allows for element-selective detection, often targeting the sulfur atom within the xanthate molecule. researchgate.net One effective approach involves the complexation of xanthates with copper (II) ions, followed by a liquid-liquid extraction into an organic solvent like ethyl acetate. aalto.firesearchgate.net The resulting stable complexes are then separated on a C18 column and quantified. aalto.fi This methodology has been optimized for sodium this compound (SIBX), achieving low detection limits and demonstrating excellent linearity over a significant concentration range. aalto.firesearchgate.net The total analysis time is typically short, often between 4 to 5 minutes, making it a rapid and efficient option. aalto.fi

Another approach utilizes HPLC with tandem mass spectrometry (HPLC-MS/MS) after a solid phase extraction (SPE) step to pre-concentrate the analytes from environmental water samples. amanote.comitb.ac.id This robust method allows for the simultaneous determination of several xanthate species, including this compound, with very low limits of detection. amanote.comitb.ac.id The method's performance has been validated with satisfactory accuracy and precision across various concentrations. itb.ac.id

| Method | Analyte Form | Detection Limit (μg/L) | Linear Range (mg/L) | Reference |

|---|---|---|---|---|

| HPLC-ICP-MS/MS | Cu(II) Complex | 13.3 | 0.1 - 15 | aalto.firesearchgate.net |

| SPE-HPLC-MS/MS | This compound | 0.02 - 0.68 | 0.001 - 1 | itb.ac.id |

Electrochemical Methods for Reaction Monitoring

Electrochemical methods are invaluable for in-situ monitoring of this compound adsorption and reaction at mineral-water interfaces. These techniques measure changes in electrical potential or current, providing real-time information on the surface chemistry of the system.

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the oxidation and reduction processes of xanthates on the surfaces of conductive materials and sulfide (B99878) minerals. researchgate.netvt.edu In a typical CV experiment, the potential of an electrode (which can be made of the mineral of interest) is swept linearly in a cycle, and the resulting current is measured. The resulting voltammogram provides information about the electrochemical reactions occurring at the interface.

When applied to xanthate systems, CV can reveal the potential at which xanthate oxidizes, often forming dixanthogen, a key step in rendering a mineral surface hydrophobic. researchgate.net Studies on various sulfide minerals have shown that the presence of xanthate in the solution leads to a passivating effect, where the adsorbed xanthate layer impedes the transport of other species to and from the mineral surface. researchgate.net Polarographic studies, a related voltammetric technique using a dropping mercury electrode, have been conducted specifically on potassium this compound. researchgate.net These studies reveal that the product of the anodic reaction is strongly adsorbed at the electrode surface, and the current is proportional to the xanthate concentration over a specific range (0.32 to 1.6 mM). researchgate.net

Chronoamperometry, where the current is monitored over time following a potential step, can be used to study the kinetics of the adsorption process and the formation of surface layers.

Rest potential (or open-circuit potential) measurements are a direct way to monitor the interaction between this compound and a mineral surface. A change in the rest potential of a mineral electrode upon the addition of a collector like sodium this compound (SIBX) indicates a direct electrochemical interaction. The magnitude of this potential shift can provide insight into the strength of the collector-mineral interaction.

For instance, studies on sphalerite have shown that without prior activation by copper ions, the addition of potassium this compound (KIBX) results in a minimal change in the rest potential. researchgate.net However, after activation with copper sulfate (B86663), the addition of KIBX causes a significant change in the rest potential, indicating strong adsorption and reaction on the activated surface. researchgate.net Similarly, investigations on galena and chalcopyrite show that the presence of certain ions in solution, such as tetrathionate (B1226582) or dithionite (B78146), can reduce the magnitude of the potential drop upon SIBX addition, signifying a decrease in collector-mineral interaction and passivation of the mineral surface.

| Mineral | Condition | Observation upon SIBX/KIBX Addition | Reference |

|---|---|---|---|

| Sphalerite (Unactivated) | pH 7.5 | Rest potential changes to -15 mV, indicating minimal interaction. | researchgate.net |

| Sphalerite (CuSO₄ Activated) | pH 7.5 | Significant change in rest potential, indicating adsorption of xanthate. | researchgate.net |

| Galena | High tetrathionate concentration (2000 mg/L) | Reduced mixed potential drop (30 mV), indicating less collector interaction. | |

| Chalcopyrite | Presence of dithionite ions | Decreased collector-mineral interaction observed via potential measurements. | aalto.fi |

Surface Imaging and Topography Analysis

Directly visualizing the mineral surface provides definitive evidence of collector adsorption and its effect on surface morphology. High-resolution microscopy techniques are employed to study these surface phenomena at both micro and nano scales.

Scanning Electron Microscopy (SEM) is used to obtain high-magnification images of mineral surfaces, revealing their morphology and texture. In the context of this compound, SEM is used to examine the mineral surface before and after treatment with the collector. These studies can confirm the presence of adsorbed species and any changes in the surface topography resulting from the adsorption process. For example, SEM analysis has been used in conjunction with other techniques like FTIR and electrochemical potential measurements to study the adsorption of potassium this compound on copper-activated sphalerite, correlating the surface species identified with the observed surface morphology. researchgate.net

Atomic Force Microscopy (AFM) offers even higher resolution than SEM, enabling the study of surface topography and adsorption at the nanoscale. AFM can be operated in-situ in aqueous solutions, allowing for the direct observation of the adsorption of collector molecules onto a mineral surface in real-time.

While much of the detailed AFM work has been conducted on similar short-chain xanthates like potassium ethyl xanthate (KEX) and potassium amyl xanthate (PAX), the findings provide crucial insights into the mechanisms applicable to this compound. researchgate.net These studies show that xanthates adsorb strongly on sulfide mineral surfaces like chalcocite and bornite. researchgate.net The adsorption is not uniform but often occurs in patches that grow with increasing collector concentration and contact time. researchgate.net The adsorbed product is typically an insoluble metal xanthate, which binds strongly to the surface.

A key analytical output from AFM is the measurement of surface roughness. The adsorption of xanthate generally leads to an increase in the root mean square (RMS) roughness of the mineral surface, a quantifiable measure of the surface coverage by the collector. researchgate.net

| Condition (Example with PAX on Chalcocite) | RMS Roughness (nm) | Reference |

|---|---|---|

| Bare Chalcocite in Water | 1.8 | researchgate.net |

| After 10 min in 1x10⁻⁵ M PAX Solution | 4.5 | researchgate.net |

| After 10 min in 5x10⁻⁵ M PAX Solution | 6.9 | researchgate.net |

Comprehensive Analytical Strategies for Complex Matrices

The accurate quantification of this compound and its transformation products in complex matrices, such as mining process water, wastewater effluents, and natural water bodies, is crucial for process optimization and environmental monitoring. bohrium.comresearchgate.net These matrices often contain a multitude of organic and inorganic compounds that can interfere with analytical measurements, necessitating robust and selective methodologies. Comprehensive strategies typically involve a combination of sophisticated sample preparation techniques and advanced instrumental analysis.

A primary transformation product of this compound in aqueous solutions is carbon disulfide (CS₂), formed through hydrolysis. miljodirektoratet.noarcabc.ca The degradation kinetics are influenced by factors such as pH, temperature, and the presence of metal ions. miljodirektoratet.noarcabc.ca Therefore, analytical strategies must be capable of quantifying both the parent xanthate compound and its key degradation products.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound. When coupled with an Ultraviolet (UV) detector, it provides a reliable method for quantification. However, for complex matrices where co-eluting substances may interfere, more selective detectors are required.

A particularly powerful approach is the coupling of HPLC with Inductively Coupled Plasma-Tandem Mass Spectrometry (HPLC-ICP-MS/MS). This technique offers high sensitivity and element-selective determination. oulu.fi One strategy involves the formation of metal-xanthate complexes, which are then extracted and separated by HPLC before detection. oulu.fi A study optimized a method for sodium this compound (SIBX) by forming a copper(II) complex, which was then extracted using liquid-liquid extraction (LLE) with ethyl acetate. The subsequent HPLC-ICP-MS/MS analysis achieved a detection limit of 13.3 µg/L for SIBX. oulu.fi This method is advantageous as the ICP-MS/MS can selectively monitor for the sulfur or metal atom, significantly reducing matrix interference. oulu.fitandfonline.com

Analysis of Transformation Products

For the analysis of the volatile transformation product, carbon disulfide, Headspace Gas Chromatography (HS-GC) is the method of choice. arcabc.caarcabc.ca This technique analyzes the vapor phase in equilibrium with the sample, which is ideal for volatile compounds like CS₂ and minimizes interference from the non-volatile matrix components. miljodirektoratet.noarcabc.ca The sample is typically sealed in a vial, and the headspace is injected into the GC system, often equipped with a mass spectrometer (MS) for definitive identification or an electron capture detector (ECD) for high sensitivity. researchgate.netresearchgate.netshimadzu.com

Research on the decomposition kinetics of sodium this compound (SIBX) has utilized HS-GC-MS to measure the generation of CS₂ over time. arcabc.ca In one study, the decomposition of SIBX was found to follow first-order kinetics, with a determined rate constant of 4.07 x 10⁻⁴ h⁻¹ at 25°C. arcabc.ca

Sample Preparation

Effective sample preparation is critical to remove interfering substances and concentrate the analytes of interest. For complex aqueous samples, Solid Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) are widely used. bohrium.commiljodirektoratet.no SPE can effectively isolate xanthates from mining and environmental water samples, with a study demonstrating low limits of detection (0.02–0.68 µg/L) for various xanthates using SPE followed by HPLC-MS/MS. bohrium.com SPME is a solvent-free technique that is particularly useful for concentrating volatile compounds like CS₂ from the sample headspace prior to GC analysis. miljodirektoratet.no

The table below summarizes key analytical methodologies for sodium this compound and its primary transformation product.

Table 1: Analytical Methodologies for Sodium this compound (SIBX) and Carbon Disulfide (CS₂) in Complex Matrices

| Analyte | Method | Principle | Sample Preparation | Key Findings |

|---|---|---|---|---|

| Sodium this compound (SIBX) | HPLC-ICP-MS/MS | Formation of a Cu(II)-SIBX complex, separation by reversed-phase HPLC, and element-selective detection of sulfur and copper. | Liquid-Liquid Extraction (LLE) with ethyl acetate. | Detection limit of 13.3 µg/L; high selectivity in complex matrices. oulu.fi |

| Carbon Disulfide (CS₂) | Headspace GC-MS (HS-GC-MS) | Partitioning of volatile CS₂ into the headspace of a sealed vial, followed by GC separation and MS detection. | Sealing sample in a vial; sometimes pH adjustment to promote xanthate decomposition. | Enables study of SIBX decomposition kinetics; rate constant of 4.07 x 10⁻⁴ h⁻¹ at 25°C determined. arcabc.ca |

| Various Xanthates (including SIBX) | SPE-HPLC-MS/MS | Solid-phase extraction to isolate and concentrate xanthates from aqueous samples, followed by HPLC separation and MS/MS detection. | Solid Phase Extraction (SPE). | Low limits of detection (0.02–0.68 µg/L) achieved for various xanthates in environmental water. bohrium.com |

These comprehensive strategies, combining selective extraction and concentration with highly sensitive and specific instrumental techniques, are essential for the reliable monitoring of this compound and its transformation products in challenging environmental and industrial matrices.

Environmental Fate and Remediation Technologies of Isobutyl Xanthate

Degradation Pathways of Isobutyl Xanthate in Aquatic Environments

Sodium this compound (SIBX) is a chemical compound primarily used as a collector in the flotation process for the extraction of sulfide (B99878) minerals miljodirektoratet.noarcabc.ca. Once in aquatic environments, this compound can undergo degradation through several pathways, including dissociation, oxidation, and hydrolysis miljodirektoratet.no. The primary degradation products of concern due to their toxicity are carbon disulfide (CS₂) and isobutanol miljodirektoratet.noredox.com.

In aqueous solutions, xanthates like SIBX can dissociate into an alkali metal cation and a xanthate anion. This anion can then be hydrolyzed to xanthic acid, which subsequently decomposes into carbon disulfide and an alcohol miljodirektoratet.no. Another pathway is the oxidation of the xanthate to dixanthogen (B1670794), although this reaction is generally minor and dependent on pH miljodirektoratet.no. The main degradation pathway, especially in neutral to alkaline conditions typical of many mining process waters, is hydrolytic decomposition miljodirektoratet.no.

Hydrolytic Decomposition Mechanisms and Kinetics

The hydrolytic decomposition of this compound is a significant degradation pathway in aquatic environments. In acidic conditions, the primary reaction involves the dissociation of the xanthate into xanthic acid, which then decomposes into carbon disulfide (CS₂) and isobutanol miljodirektoratet.no.

Reaction A (Acidic Conditions):

ROCS₂Na + H₂O → ROCS₂H + NaOH

ROCS₂H → CS₂ + ROH miljodirektoratet.no

In neutral and alkaline media, the decomposition is primarily hydrolytic miljodirektoratet.no. This reaction can be self-accelerating as it is catalyzed by the alcohol formed during the process miljodirektoratet.no.

The decomposition of xanthates, including SIBX, has been shown to follow first-order kinetics miljodirektoratet.noarcabc.ca. The rate of decomposition can be determined by measuring the generation of carbon disulfide arcabc.caresearchgate.net.

| Xanthate Compound | Rate Constant (h⁻¹) | Reference |

|---|---|---|

| Sodium this compound (SIBX) | 4.07 x 10⁻⁴ | arcabc.ca |

| Potassium Amyl Xanthate (PAX) | 7.05 x 10⁻⁴ | arcabc.ca |

| Potassium Isopropyl Xanthate (PIPX) | 5.11 x 10⁻⁴ | arcabc.ca |

| Sodium Ethyl Xanthate (SEX) | 1.48 x 10⁻⁴ | arcabc.ca |

Photolytic and Oxidative Degradation Processes

Oxidative processes contribute to the degradation of this compound. Oxidation can lead to the formation of dixanthogen, particularly in acidic solutions, though the extent of this reaction is typically small miljodirektoratet.no. Advanced oxidation processes (AOPs) are being explored for more complete degradation of xanthates into less harmful substances like bicarbonate, sulfate (B86663), and water imwa.info.

Photocatalytic degradation is another effective method for breaking down SIBX. Studies have shown that using photocatalysts, such as nitrogen and cerium co-doped TiO₂-coated activated carbon (Ce/N-TiO₂@AC), can achieve high removal rates of SIBX under visible light nih.govnih.gov. This process follows the Langmuir-Hinshelwood model, with one study reporting a 96.3% removal rate of SIBX nih.gov. The synergistic effect of combining materials like graphitic carbon nitride (g-C₃N₄) and zinc indium sulfide (ZnIn₂S₄) enhances light absorption and charge carrier separation, leading to improved photocatalytic activity nih.gov.

Oxidizing agents like hydrogen peroxide (H₂O₂) and ozone (O₃) can also degrade xanthates. Hydrogen peroxide has been shown to degrade ethyl xanthate effectively, a process that can be catalyzed by Fe²⁺ ions imwa.info. Ozonation has been used to rapidly decompose sodium n-butyl xanthate imwa.info. However, a significant challenge with these oxidation methods is the potential formation of toxic intermediate byproducts, such as carbon disulfide imwa.info. In the presence of dithionite (B78146) ions, SIBX degradation is accelerated, with the formation of intermediate products like perxanthate ions aalto.firesearchgate.net.

Influence of Environmental Factors on Degradation Rates (e.g., pH, Temperature, Metal Ions)

Several environmental factors significantly influence the degradation rate of this compound.

pH: The pH of the aqueous solution is a critical factor. The decomposition of xanthates is much more rapid under acidic conditions than in alkaline conditions miljodirektoratet.nojournals.co.za. For instance, a decrease in pH from 10 to 6.5 can increase the decomposition rate from 1.1% per day to 16% per day miljodirektoratet.no. While hydrolytic decomposition is the main pathway in alkaline solutions, dissociation and oxidation are more prevalent in acidic environments miljodirektoratet.no.

Temperature: Temperature has a direct effect on the decomposition kinetics, following the Arrhenius Law miljodirektoratet.no. An increase in temperature leads to a higher rate of decomposition. For a 10% solution at pH 10, the decomposition rate increases from 1.1% per day at 20°C to 4.6% per day at 40°C miljodirektoratet.no. One study determined the rate constant for SIBX at neutral pH to be 9.3 × 10⁻⁴ h⁻¹ at 25°C, which increased to 1.7 × 10⁻² h⁻¹ at 50°C and 1.3 × 10⁻¹ h⁻¹ at 70°C researchgate.net.

Metal Ions: The presence of metal ions such as copper, iron, lead, or zinc can act as catalysts, accelerating the decomposition of xanthates miljodirektoratet.no.

| Factor | Condition | Effect on Decomposition Rate | Reference |

|---|---|---|---|

| pH | Acidic (e.g., pH 6.5) | Increased rate (16%/day) | miljodirektoratet.no |

| Alkaline (e.g., pH 10) | Slower rate (1.1%/day) | miljodirektoratet.no | |

| Temperature | 20°C (at pH 10) | 1.1%/day | miljodirektoratet.no |

| 40°C (at pH 10) | 4.6%/day | miljodirektoratet.no | |

| 70°C (at neutral pH) | Rate constant of 1.3 x 10⁻¹ h⁻¹ | researchgate.net |

Biotransformation and Biodegradation of this compound

Biological methods, utilizing microorganisms, are considered an environmentally friendly approach for the treatment of xanthate-contaminated wastewater mdpi.com. These methods rely on the ability of certain microbes to decompose xanthates into less harmful substances mdpi.com.

Microbial Communities Involved in Xanthate Degradation